

Spectroscopic Profile of Sinapyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: *Sinapyl alcohol*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **sinapyl alcohol**, a key monolignol in the biosynthesis of lignin and a valuable building block in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **sinapyl alcohol**, providing insights into its proton and carbon framework.

^1H NMR Data

The ^1H NMR spectrum of **sinapyl alcohol** exhibits characteristic signals corresponding to its aromatic, olefinic, and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data for **Sinapyl Alcohol**

Atom Number	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
2, 6	6.72	s	-
7	6.55	d	15.9
8	6.32	dt	15.9, 5.3
9	4.30	d	5.3
OCH ₃	3.87	s	-
OH (phenolic)	5.4 (broad s)	-	-
OH (allylic)	1.8 (broad s)	-	-

Solvent: CDCl₃. Data sourced from the Biological Magnetic Resonance Bank (BMRB).

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **sinapyl alcohol**.

Table 2: ¹³C NMR Spectroscopic Data for **Sinapyl Alcohol**

Atom Number	Chemical Shift (δ) in ppm
1	133.0
2, 6	104.5
3, 5	147.2
4	131.0
7	129.5
8	128.8
9	63.5
OCH ₃	56.5

Solvent: CDCl_3 . Data sourced from the Biological Magnetic Resonance Bank (BMRB).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **sinapyl alcohol** shows characteristic bands for its hydroxyl, aromatic, ether, and alkene functionalities.

Table 3: IR Spectroscopic Data for **Sinapyl Alcohol**

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (phenolic and alcoholic)
3050 - 3000	Medium	=C-H stretch (aromatic and vinyl)
2950 - 2850	Medium	C-H stretch (aliphatic)
1650	Medium	C=C stretch (vinyl)
1610, 1515	Strong	C=C stretch (aromatic ring)
1210	Strong	C-O stretch (aryl ether)
1115	Strong	C-O stretch (alcohol)
970	Strong	=C-H bend (trans-alkene)

Data obtained from an ATR-IR spectrum provided by Sigma-Aldrich.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **sinapyl alcohol** provides information on its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for **Sinapyl Alcohol**

m/z	Relative Intensity (%)	Assignment
210	100	[M] ⁺ (Molecular Ion)
192	40	[M - H ₂ O] ⁺
181	35	[M - CH ₂ OH] ⁺
167	55	[M - CH ₂ OH - CH ₂] ⁺
154	25	[M - 2xOCH ₃] ⁺
138	30	[M - OCH ₃ - CH ₂ OH] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **sinapyl alcohol**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Acquisition time: 2-3 seconds.

- Relaxation delay: 1-2 seconds.
- Number of scans: 16-64.
- Spectral width: 0-12 ppm.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024-4096.
 - Spectral width: 0-220 ppm.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of solid **sinapyl alcohol** directly onto the ATR crystal.
- KBr Pellet:

- Grind 1-2 mg of **sinapyl alcohol** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance or Absorbance.
- Spectral range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of scans: 16-32.
- A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Data Analysis:

- Identify the major absorption bands.
- Correlate the band positions (wavenumbers) with specific functional groups using standard correlation tables.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane).

- Inject the solution into the GC, where the sample is vaporized and separated on a capillary column.
- The separated components are introduced into the mass spectrometer.
- Ionization method: Electron Ionization (EI) at 70 eV.
- Direct Infusion:
 - Dissolve the sample in a suitable solvent.
 - Infuse the solution directly into the ion source.
 - Ionization method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Mass Analysis and Detection:

- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
- Detector: Electron multiplier or Faraday cup.
- Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

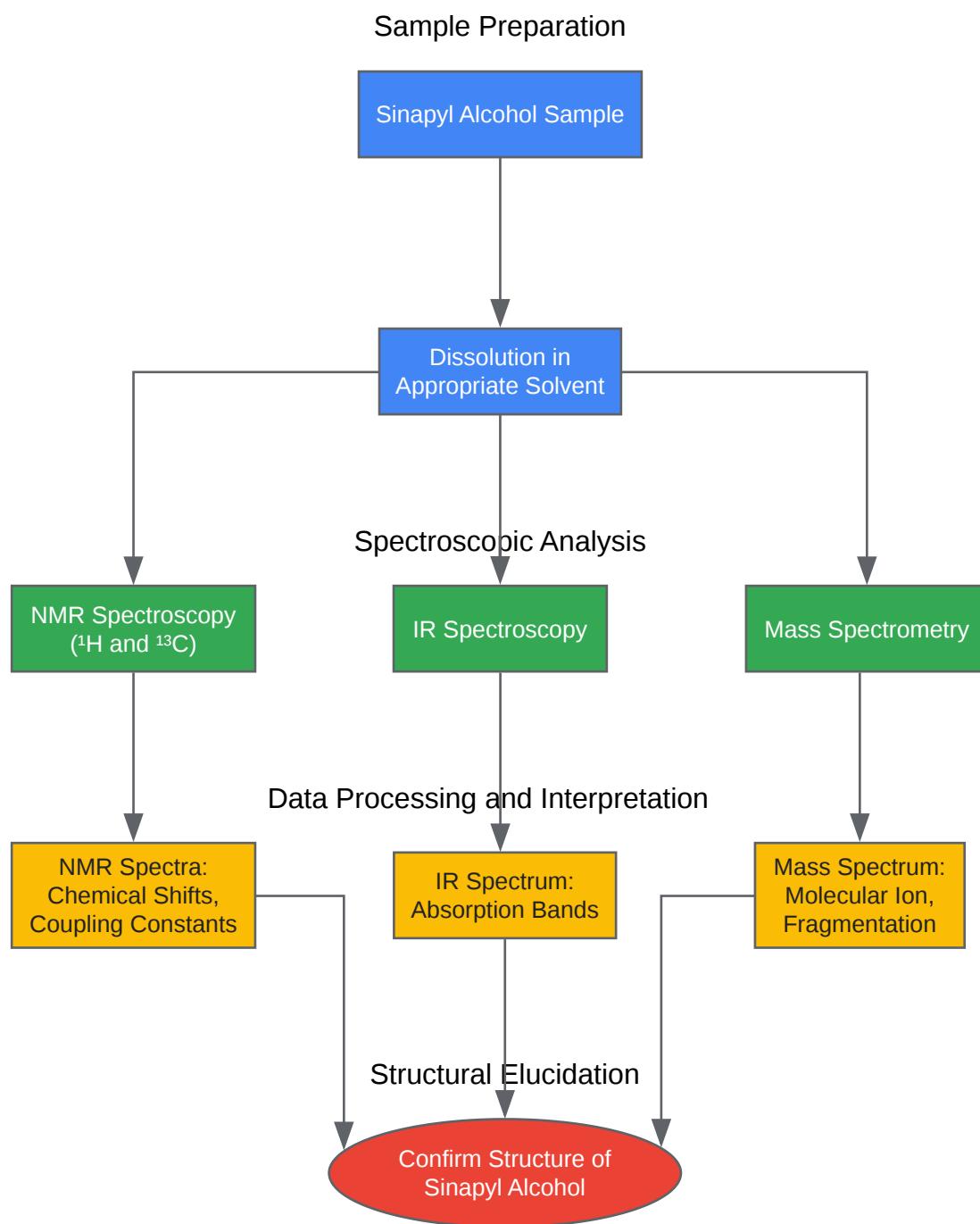
Data Analysis:

- Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$).
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Determine the elemental composition from high-resolution mass spectrometry (HRMS) data.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **sinapyl alcohol**.

Workflow for Spectroscopic Analysis of Sinapyl Alcohol

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Caption: Workflow for the spectroscopic analysis of **sinapyl alcohol**.

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References

- 1. Sinapyl alcohol | C₁₁H₁₄O₄ | CID 5280507 - PubChem [pubchem.ncbi.nlm.nih.gov]
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